![molecular formula C20H15NO4 B3608904 {4-[(4-nitrophenoxy)methyl]phenyl}(phenyl)methanone](/img/structure/B3608904.png)
{4-[(4-nitrophenoxy)methyl]phenyl}(phenyl)methanone
Overview
Description
{4-[(4-nitrophenoxy)methyl]phenyl}(phenyl)methanone: is an organic compound that features a complex aromatic structure It is characterized by the presence of a nitrophenoxy group attached to a phenylmethanone core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of {4-[(4-nitrophenoxy)methyl]phenyl}(phenyl)methanone typically involves the reaction of 4-nitrophenol with benzyl chloride in the presence of a base to form 4-nitrophenylmethyl ether. This intermediate is then subjected to Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride to yield the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Reduction: The nitro group in {4-[(4-nitrophenoxy)methyl]phenyl}(phenyl)methanone can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, particularly at the nitro-substituted aromatic ring.
Oxidation: The phenylmethanone moiety can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products Formed:
Reduction: {4-[(4-aminophenoxy)methyl]phenyl}(phenyl)methanone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: {4-[(4-nitrophenoxy)methyl]phenyl}benzoic acid.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in studies of aromatic substitution and reduction reactions.
Biology and Medicine:
- Potential applications in the development of pharmaceuticals due to its structural similarity to biologically active compounds.
- Investigated for its antimicrobial and anti-inflammatory properties.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of advanced polymers and coatings.
Mechanism of Action
The mechanism by which {4-[(4-nitrophenoxy)methyl]phenyl}(phenyl)methanone exerts its effects is primarily through its functional groups. The nitro group can participate in redox reactions, while the phenylmethanone moiety can interact with various biological targets. The compound’s activity is influenced by its ability to undergo chemical transformations, such as reduction and substitution, which can modulate its interaction with molecular targets and pathways.
Comparison with Similar Compounds
{4-[(4-aminophenoxy)methyl]phenyl}(phenyl)methanone: A reduced form with an amino group instead of a nitro group.
{4-[(4-methoxyphenoxy)methyl]phenyl}(phenyl)methanone: A derivative with a methoxy group, showing different reactivity and applications.
Uniqueness:
- The presence of the nitro group in {4-[(4-nitrophenoxy)methyl]phenyl}(phenyl)methanone makes it a versatile intermediate for further chemical modifications.
- Its ability to undergo a variety of chemical reactions, including reduction and substitution, provides a wide range of potential applications in research and industry.
Properties
IUPAC Name |
[4-[(4-nitrophenoxy)methyl]phenyl]-phenylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO4/c22-20(16-4-2-1-3-5-16)17-8-6-15(7-9-17)14-25-19-12-10-18(11-13-19)21(23)24/h1-13H,14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUANTAYJYXTLGG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)COC3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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